5-Methyl-6-nitro-benzothiazol-2-ylamine
Description
Overview of Heterocyclic Chemistry with a Focus on Benzothiazole (B30560) Scaffolds
Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, sulfur, or oxygen, impart unique chemical and physical properties to the molecules. jchemrev.commdpi.com Benzothiazoles are a prominent class of heterocyclic compounds, characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. pcbiochemres.comrjpbcs.com The thiazole ring is a five-membered ring containing both a sulfur and a nitrogen atom. rjpbcs.com This fused bicyclic system, known as the benzothiazole scaffold, is a weak base and forms the core of many biologically active and industrially significant molecules. researchgate.netbenthamscience.com The unique electronic nature of the methine center in the thiazole ring makes the benzothiazole scaffold a subject of significant interest in medicinal and materials chemistry. benthamscience.combenthamscience.com
Academic Significance of Substituted Benzothiazol-2-ylamines as Research Subjects
Substituted benzothiazol-2-ylamines are of considerable academic and industrial interest due to their diverse pharmacological activities. pcbiochemres.com The 2-amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. scholarsresearchlibrary.com Researchers have extensively investigated these compounds for a wide range of biological applications, including as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. jchemrev.comelsevierpure.com The ability to modify the substituents at various positions on the benzothiazole ring allows for the fine-tuning of their biological and physical properties. For example, the introduction of electron-withdrawing groups like a nitro group can enhance the biological activity of the molecule. jchemrev.com The study of these derivatives is crucial for the development of new therapeutic agents. pcbiochemres.com
Historical Context of Benzothiazole Synthesis and Reactivity Studies
The history of benzothiazole chemistry dates back to the late 19th century. The first synthesis of a 2-substituted benzothiazole was reported by A.W. Hofmann in 1887. jchemrev.commdpi.com The parent compound, benzothiazole, was first isolated from natural sources much later, in 1967. chemicalbook.com Early synthetic methods often involved the condensation of 2-aminothiophenol with various electrophiles like aldehydes, carboxylic acids, or their derivatives. chemicalbook.comijper.org Another classic method is the Jacobson synthesis, which involves the cyclization of thiobenzanilides. ijper.org In the 1950s, 2-aminobenzothiazoles gained significant attention as potential central muscle relaxants, which spurred further investigation into their synthesis and biological properties. rjpbcs.comscholarsresearchlibrary.com These foundational studies paved the way for the development of more sophisticated and efficient synthetic methodologies in the following decades.
Current Trends and Methodological Advances in Benzothiazole Research
Modern benzothiazole research focuses on developing more efficient, sustainable, and versatile synthetic methods. mdpi.com Green chemistry principles are increasingly being applied, utilizing microwave-assisted synthesis, solvent-free reactions, and recyclable catalysts to improve yields and reduce environmental impact. mdpi.commdpi.com One-pot synthetic approaches, where multiple reaction steps are carried out in the same vessel, are also popular for their efficiency. derpharmachemica.com
Current research continues to explore the vast biological potential of benzothiazole derivatives. There is a strong focus on developing novel anticancer agents, with studies showing that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for activity. benthamscience.comnih.gov Furthermore, derivatives are being investigated as inhibitors for specific enzymes, such as monoamine oxidase (MAO) for neurodegenerative diseases, and as agents against various pathogens. researchgate.netnih.gov The development of benzothiazole-based compounds as imaging agents for conditions like Alzheimer's disease is also an active area of research. pcbiochemres.com
Research Findings on Related Benzothiazole Derivatives
While specific data for 5-Methyl-6-nitro-benzothiazol-2-ylamine is scarce, extensive research exists for the closely related compound 2-Amino-6-nitrobenzothiazole (B160904) . This compound serves as a crucial intermediate in the synthesis of various functional molecules, including dyes and pharmacologically active agents. chemicalbook.com
Synthesis and Properties: 2-Amino-6-nitrobenzothiazole is typically synthesized by the nitration of 2-aminobenzothiazole (B30445) or its N-acylated derivatives. rjpbcs.com The reaction involves treating the starting material with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. rjpbcs.com The physical and chemical properties of 2-Amino-6-nitrobenzothiazole are well-documented.
Interactive Data Table: Properties of 2-Amino-6-nitrobenzothiazole
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₅N₃O₂S | nih.gov |
| Molecular Weight | 195.20 g/mol | nih.gov |
| Appearance | Orange crystals or yellow powder | nih.gov |
| Melting Point | 247-249 °C |
| IUPAC Name | 6-nitro-1,3-benzothiazol-2-amine | nih.gov |
Applications in Research: Studies have utilized 2-amino-6-nitrobenzothiazole as a building block for more complex molecules. For instance, it has been used to create hydrazone derivatives that show potent inhibitory activity against monoamine oxidase B (MAO-B), suggesting potential for the treatment of neurodegenerative diseases. researchgate.netnih.gov It also serves as a precursor in the synthesis of various disperse dyes.
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
5-methyl-6-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7N3O2S/c1-4-2-5-7(14-8(9)10-5)3-6(4)11(12)13/h2-3H,1H3,(H2,9,10) |
InChI Key |
FLAOAQNZIYKJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 5 Methyl 6 Nitro Benzothiazol 2 Ylamine
Strategies for the Construction of the Benzothiazole (B30560) Core with Specific Substitution Patterns
The construction of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. ijper.org For a molecule with the specific substitution pattern of 5-Methyl-6-nitro-benzothiazol-2-ylamine, the strategy generally involves the cyclization of a benzene (B151609) ring derivative that already contains the necessary nitrogen and sulfur functionalities or precursors.
The most established and widely utilized methods for the synthesis of 2-aminobenzothiazoles involve cyclocondensation reactions. ijper.org One of the primary routes is the reaction of substituted anilines with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, typically bromine, in a polar solvent like acetic acid. This is often referred to as the Hugershoff reaction.
Another significant approach involves the oxidative cyclization of N-arylthioureas. nih.gov This intramolecular C-S bond formation can be catalyzed by various transition metals. For instance, RuCl₃ has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas, yielding substituted 2-aminobenzothiazoles in high yields. nih.gov Similarly, iodine-catalyzed metal-free methods have been developed for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas with molecular oxygen as the oxidant. organic-chemistry.org
The condensation of 2-aminothiophenols with various reagents is also a common pathway. ekb.eg While often used for 2-substituted benzothiazoles, reaction with cyanogen bromide can yield the 2-amino derivative. This general class of reactions proceeds through the formation of an imine thiophenol, which then cyclizes to a benzothiazolidine intermediate before being oxidized to the final benzothiazole product. nih.gov
| Method | Key Reactants | Typical Conditions | Advantages |
| Hugershoff Reaction | Substituted Aniline, Thiocyanate Salt | Bromine, Acetic Acid | Readily available starting materials. |
| Oxidative Cyclization | N-Arylthiourea | RuCl₃ or I₂/O₂ | High yields, can be metal-free. nih.govorganic-chemistry.org |
| Condensation | 2-Aminothiophenol, Cyanogen Halide | Varies | Direct formation of the 2-amino group. |
To synthesize this compound, the methyl and nitro functional groups can be introduced either before or after the formation of the heterocyclic ring.
A. Synthesis from Pre-substituted Precursors: The most direct synthetic route involves starting with an aniline derivative that already contains the required methyl and nitro groups in the correct positions. The synthesis would commence with 4-methyl-3-nitroaniline. This precursor can be reacted with potassium thiocyanate and bromine in glacial acetic acid. The thiocyanato group is introduced ortho to the amino group, followed by intramolecular cyclization to yield the target compound, 2-amino-5-methyl-6-nitrobenzothiazole. A similar synthesis has been reported for 2-amino-4-chloro-5-nitro-benzothiazole starting from 3-chloro-4-nitro-aniline. rjptonline.org
B. Electrophilic Substitution on a Benzothiazole Core: An alternative strategy involves the functionalization of a pre-synthesized benzothiazole ring. This route could start with the synthesis of 2-amino-5-methylbenzothiazole. This intermediate can be prepared from p-toluidine through reaction with sodium thiocyanate and subsequent cyclization using sulfuryl chloride or bromine. orgsyn.org
The subsequent step is the regioselective nitration of the 2-amino-5-methylbenzothiazole core. Electrophilic nitration of the benzothiazole ring typically occurs on the benzene portion. The amino group at the 2-position and the methyl group at the 5-position are both activating, ortho-, para-directing groups. Nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce the nitro group at the C6 position, which is para to the methyl group and meta to the influence of the thiazole (B1198619) nitrogen. The synthesis of 2-amino-6-nitrobenzothiazole (B160904) from 2-aminobenzothiazole (B30445) via nitration with nitric and sulfuric acids is a well-established procedure. rjpbcs.comnih.gov
| Strategy | Starting Material | Key Transformation | Notes |
| Pre-substitution | 4-methyl-3-nitroaniline | Hugershoff Reaction (Thiocyanation/Cyclization) | Direct, regiochemistry controlled by starting material. |
| Post-functionalization | 2-amino-5-methylbenzothiazole | Electrophilic Nitration (HNO₃/H₂SO₄) | Requires control of nitration conditions to ensure selectivity. |
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanisms is critical for optimizing reaction conditions and improving the yield and purity of this compound.
The formation of the 2-aminobenzothiazole ring via the Hugershoff reaction involves a sequence of electrophilic and nucleophilic steps. The reaction of an aryl amine with thiocyanate and bromine is thought to proceed through the formation of an N-arylthiourea intermediate. This intermediate then undergoes an intramolecular electrophilic substitution, where the electron-rich benzene ring attacks the sulfur atom, which is rendered electrophilic by the reaction conditions, leading to cyclization.
In the case of synthesis from 2-aminothiophenol and aldehydes (leading to 2-substituted benzothiazoles), the mechanism involves the initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde. ekb.eg This is followed by dehydration to form a Schiff base (an imine thiophenol). The subsequent step is an intramolecular nucleophilic attack of the thiol sulfur onto the imine carbon, leading to a cyclized benzothiazolidine intermediate. ekb.eg Finally, an oxidation step yields the aromatic benzothiazole ring. ekb.eg While not directly forming a 2-amino derivative, this mechanism highlights the common nucleophilic pathways in benzothiazole ring formation.
The nitration of the 2-amino-5-methylbenzothiazole ring is a classic electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. The electron-rich benzene ring of the benzothiazole acts as the nucleophile, attacking the nitronium ion.
Several key intermediates play a crucial role in the synthesis of the target compound.
N-Arylthiourea: In the cyclization of anilines with thiocyanate, the in-situ formation of an N-arylthiourea is a critical step. For the synthesis of the target compound from 4-methyl-3-nitroaniline, the intermediate would be N-(4-methyl-3-nitrophenyl)thiourea. The stability and reactivity of this intermediate directly influence the efficiency of the subsequent cyclization.
Imine Thiophenol (ITP) and Benzothiazolidine (BTI): In syntheses starting from 2-aminothiophenols, the ITP is formed from the condensation with a carbonyl compound, and the BTI is the cyclized, non-aromatic intermediate. nih.gov The final oxidation of the BTI to the aromatic benzothiazole is the driving force for the reaction.
Sigma Complex (Wheland Intermediate): During the electrophilic nitration of the 2-amino-5-methylbenzothiazole ring, the attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The loss of a proton from this intermediate restores the aromaticity of the benzene ring and yields the final 6-nitro product.
Disulfide Intermediates: Some mechanistic studies on benzothiazole synthesis have proposed the in-situ generation of a disulfide from 2-aminothiophenol. This disulfide can act as a photosensitizer, generating key oxidants like singlet oxygen for the dehydrogenation step in certain light-induced syntheses. acs.org
Green Chemistry Principles in Benzothiazole Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. airo.co.in The synthesis of benzothiazoles, including this compound, can be adapted to incorporate green chemistry principles.
Key areas of improvement include:
Use of Green Solvents: Traditional methods often use hazardous solvents. Replacing these with greener alternatives like water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact. airo.co.in For example, the synthesis of benzothiazole-2-thiols has been achieved efficiently in water. rsc.org
Catalysis: The use of reusable, non-toxic catalysts is a core principle of green chemistry. Nanoparticle catalysts, such as ZnO NPs and NiO nanorods, have been employed for the synthesis of benzothiazoles under mild conditions. ekb.eg Recyclable acid catalysts like samarium triflate have also been used in aqueous media. organic-chemistry.org
Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasonic irradiation can often reduce reaction times, increase yields, and minimize side product formation compared to conventional heating. ekb.egairo.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is crucial. One-pot, multicomponent reactions are particularly advantageous in this regard, as they can reduce the number of synthetic steps and purification procedures. nih.gov
Applying these principles to the synthesis of this compound could involve exploring a one-pot reaction from 4-methyl-3-nitroaniline and potassium thiocyanate using a recyclable catalyst in a green solvent under microwave irradiation.
Application of Ionic Liquids and Solvent-Free Conditions
The use of ionic liquids (ILs) and the implementation of solvent-free reaction conditions represent significant strides in the development of environmentally benign synthetic protocols for benzothiazole derivatives.
Ionic Liquids in Synthesis:
Ionic liquids, which are salts with melting points below 100°C, have emerged as versatile solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties. In the context of benzothiazole synthesis, ILs can facilitate reactions by enhancing the solubility of reactants and stabilizing intermediates. For instance, the condensation of 2-aminothiophenols with aldehydes or acid chlorides, a key step in forming the benzothiazole ring, has been successfully carried out in various ionic liquids.
A study by Ranu et al. demonstrated the efficient synthesis of 2-arylbenzothiazoles in 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) under microwave irradiation. organic-chemistry.org This method offers a significant reduction in reaction time, from hours to minutes, and avoids the use of volatile and toxic organic solvents. organic-chemistry.org The ionic liquid in this case acts as both the reaction medium and a catalyst, and it can be recycled multiple times without a significant loss of activity. organic-chemistry.org While this study did not specifically synthesize this compound, the principles are directly applicable to the synthesis of its precursors.
Another approach involves using acidic ionic liquids as catalysts. For example, phosphonium-based acidic ILs have been employed for the synthesis of 2-substituted benzothiazoles, yielding excellent results. mdpi.com These ILs can be recovered and reused, adding to the sustainability of the process. The application of such catalysts could be envisioned for the condensation step leading to 2-amino-5-methylbenzothiazole.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions are another cornerstone of green chemistry, minimizing waste and often leading to higher yields and shorter reaction times. Several methodologies for the synthesis of benzothiazole derivatives under solvent-free conditions have been reported. These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid catalyst.
For example, the reaction of 2-aminothiophenol with aromatic benzoyl chlorides to produce 2-substituted benzothiazoles has been achieved in good to excellent yields at room temperature without any solvent. researchgate.net This approach is not only environmentally friendly but also operationally simple. Furthermore, microwave irradiation has been combined with solvent-free conditions to accelerate the synthesis of 2-substituted benzothiazoles, with L-proline acting as a catalyst. mdpi.com The synthesis of 2-substituted benzothiazoles has also been achieved using sulfated tungstate as a recyclable catalyst under ultrasound irradiation in solvent-free conditions, demonstrating the versatility of this approach. tandfonline.com
The following table summarizes some examples of the application of ionic liquids and solvent-free conditions in the synthesis of benzothiazole derivatives, which could be adapted for the synthesis of the 5-methyl-benzothiazol-2-ylamine precursor.
| Reaction Type | Conditions | Catalyst | Yield (%) | Reference |
| Condensation of 2-aminothiophenol and aromatic aldehydes | Microwave irradiation in [pmIm]Br | Ionic Liquid | >90 | organic-chemistry.org |
| Condensation of 2-aminothiophenol with aldehydes | 120 °C | Phosphonium acidic IL | 75–92 | mdpi.com |
| Reaction of 2-aminothiophenol with benzoyl chlorides | Room temperature | None | Good to excellent | researchgate.net |
| Condensation of 2-aminothiophenol with aldehydes | Microwave irradiation | L-proline | 45–99 | mdpi.com |
| Condensation of 2-aminothiophenol with aldehydes | Ultrasound irradiation | Sulfated tungstate | High | tandfonline.com |
Catalyst Development for Sustainable Synthetic Routes
The development of novel and efficient catalysts is crucial for creating sustainable synthetic routes to this compound. Catalysis plays a pivotal role in both the formation of the benzothiazole ring and the subsequent nitration step.
Catalysts for Benzothiazole Ring Formation:
Traditional methods for synthesizing 2-aminobenzothiazoles often involve the use of stoichiometric and hazardous reagents like bromine. researchgate.net Modern approaches focus on catalytic methods that are more environmentally friendly. For instance, the use of metal-based catalysts such as ZnO nanoparticles has been reported for the solvent-free synthesis of 2-substituted benzothiazoles at room temperature. mdpi.com Another green approach utilizes nitric acid supported on silica gel (SiO2–HNO3) for the synthesis of various 2-substituted benzothiazoles with excellent yields. mdpi.com
Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. KF·Al2O3 has been used as a basic heterogeneous catalyst for the one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and acid chlorides or anhydrides under mild conditions. nih.gov
Catalysts for Nitration:
The introduction of the nitro group at the 6-position of the 5-methyl-benzothiazol-2-ylamine core is a critical step. Classical nitration methods often employ a mixture of nitric and sulfuric acids, which are highly corrosive and produce significant acidic waste. masterorganicchemistry.com The development of milder and more selective nitrating agents and catalysts is therefore a key area of research.
Recent advancements include the use of metal-catalyzed C-H nitration. For example, a Ruthenium-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles has been developed using Cu(NO3)2·3H2O as the nitro source. acs.orgnih.gov While this method targets the aryl substituent, it highlights the potential of transition metal catalysis for selective nitration of the benzothiazole scaffold. Another ruthenium-catalyzed meta-selective C-H nitration of arenes bearing various directing groups has also been reported, offering a gentler and more environmentally friendly alternative to traditional methods. researchgate.net
Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium nitrate, have been introduced as both the catalyst and nitrating agent for aromatic compounds, offering short reaction times and excellent yields. Such reagents could potentially be applied to the nitration of 2-amino-5-methylbenzothiazole with high regioselectivity.
The following table provides examples of catalysts used in the synthesis and functionalization of benzothiazole derivatives.
| Reaction Step | Catalyst | Conditions | Advantages | Reference |
| Benzothiazole formation | ZnO Nanoparticles | Solvent-free, Room temperature | Reusable catalyst, mild conditions | mdpi.com |
| Benzothiazole formation | SiO2–HNO3 | Shaking, Room temperature | High yields, practical utility | mdpi.com |
| Benzothiazole formation | KF·Al2O3 | Mild conditions | Reusable heterogeneous catalyst, high yields | nih.gov |
| Aromatic Nitration | Ru3(CO)12 | Pivalic acid, DCE | Meta-selective, environmentally friendly | researchgate.net |
| Aromatic Nitration | [Msim]NO3 | Solvent-free | Brønsted acidic ionic liquid, short reaction times |
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is a critical aspect of developing efficient and selective synthetic routes. While specific optimization studies for this compound are not extensively reported in the literature, the principles can be inferred from studies on related benzothiazole derivatives.
The synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes is a well-studied reaction where parameter optimization has been shown to be crucial. For instance, in the microwave-assisted synthesis of 2-arylbenzothiazoles in an ionic liquid, the reaction time was drastically reduced to 3-5 minutes, with yields exceeding 90%. organic-chemistry.org In contrast, conventional heating required 5-7 hours to achieve similar results. organic-chemistry.org
In the synthesis of 2-substituted benzothiazoles using a nanorod-shaped ionogel as a catalyst, the reaction was optimized to be performed at 80°C under solvent-free conditions, leading to high-to-excellent yields (84–95%) in 10–25 minutes. mdpi.com The choice of solvent can also be critical. While solvent-free conditions are often preferred for their green credentials, in some cases, a solvent may be necessary to ensure homogeneity and facilitate the reaction. For solid aldehydes, ethanol has been used as a solvent in some solvent-free protocols. mdpi.com
For the nitration step, controlling the reaction temperature and the rate of addition of the nitrating agent is paramount to prevent over-nitration and the formation of unwanted isomers. The use of milder nitrating agents and selective catalysts, as discussed in the previous section, is a key strategy for improving selectivity.
The following table illustrates the impact of reaction parameter optimization on the synthesis of benzothiazole derivatives, providing a framework for the development of an optimized synthesis of this compound.
| Parameter Optimized | Reaction | Optimized Condition | Outcome | Reference |
| Reaction Time & Method | Condensation of 2-aminothiophenol with aldehydes | Microwave irradiation (3-5 min) vs. Conventional heating (5-7 hours) | Drastic reduction in reaction time with high yields | organic-chemistry.org |
| Temperature & Solvent | Condensation of 2-aminothiophenol with aldehydes | 80 °C, Solvent-free | High yields (84-95%) in short reaction times (10-25 min) | mdpi.com |
| Catalyst System | Ullmann-type reaction for 2-aminobenzothiazoles | Cu(OAc)2/Cs2CO3/DMF/120 °C | High yields (up to 97%) | mdpi.com |
By systematically applying these modern synthetic methodologies, including the use of ionic liquids, solvent-free conditions, advanced catalysts, and meticulous optimization of reaction parameters, the synthesis of this compound can be achieved with greater efficiency, selectivity, and sustainability.
Chemical Reactivity and Derivatization Studies of 5 Methyl 6 Nitro Benzothiazol 2 Ylamine
Functionalization at the 2-Amino Group
The 2-amino group is a primary site for derivatization, behaving as a potent nucleophile. However, its reactivity is modulated by the electronic effects of the substituents on the fused benzene (B151609) ring. The presence of the electron-withdrawing nitro group at the 6-position tends to decrease the nucleophilicity of the exocyclic amino group. researchgate.net Despite this, it readily participates in a variety of chemical transformations, including acylation, alkylation, Schiff base formation, and the synthesis of urea (B33335) and thiourea (B124793) derivatives.
The 2-amino group of the benzothiazole (B30560) scaffold can undergo acylation with reagents like acid chlorides and anhydrides. For instance, the amino group on related benzothiazole structures has been shown to react with acylating agents such as ethyl oxalyl chloride. nih.govmdpi.com This reaction typically proceeds via nucleophilic acyl substitution, leading to the formation of amide derivatives.
One of the most common derivatizations of 2-aminobenzothiazoles involves the condensation reaction with aldehydes and ketones to form Schiff bases, or imines. The reaction of 2-amino-6-nitrobenzothiazole (B160904) with various aromatic aldehydes proceeds efficiently to yield the corresponding N-arylmethylidene-6-nitrobenzo[d]thiazol-2-amine derivatives. rjpbcs.com This condensation is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). rjpbcs.com The formation of the characteristic azomethine (-CH=N-) bond can be confirmed spectroscopically, for example, by the appearance of an absorption band in the 1635-1680 cm⁻¹ region of the infrared spectrum. rjpbcs.com
Modern synthetic techniques, such as microwave irradiation, have been applied to this reaction, offering significant advantages over conventional heating, including drastically reduced reaction times and improved product yields. scispace.com
| Aldehyde Reactant | Resulting Schiff Base Structure | Synthesis Method | Reference |
|---|---|---|---|
| Aromatic Aldehydes (general) | N-arylmethylidene-6-nitrobenzo[d]thiazol-2-amine | Conventional heating in ethanol | rjpbcs.com |
| 3,5-diiodosalicylaldehyde | 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol | Microwave irradiation | scispace.com |
The nucleophilic 2-amino group readily reacts with isocyanates and isothiocyanates to form substituted urea and thiourea derivatives, respectively. nih.govsemanticscholar.org The reaction of 6-nitro-2-aminobenzothiazole with ethyl isocyanate, for example, yields N-(6-nitro-benzothiazol-2-yl)-N′-(ethyl)urea. nih.govmdpi.com Similarly, treatment with phenyl isothiocyanate in refluxing ethanol produces N-(6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas. nih.gov
Another route to thiourea derivatives involves the reaction with ammonium (B1175870) thiocyanate (B1210189). ijaers.com For the related 5-methyl-2-aminobenzothiazole, reaction with ammonium thiocyanate is used to produce an N-(5-methyl-benzothiazol-2-yl)thiourea intermediate, which can be further functionalized. nih.govmdpi.com These reactions provide a straightforward and efficient method for introducing diverse functionalities to the benzothiazole core.
| Reactant | Product Type | Example Product | Reference |
|---|---|---|---|
| Ethyl isocyanate | Urea | N-(6-nitro-benzothiazol-2-yl)-N′-(ethyl)urea | nih.govmdpi.com |
| Phenyl isothiocyanate | Thiourea | N-(6-nitro-benzothiazol-2-yl)-N′-(phenyl)thiourea | nih.gov |
| Ammonium thiocyanate | Thiourea | N-(5-methyl-benzothiazol-2-yl)thiourea | nih.govmdpi.com |
Transformations Involving the Nitro Group
The 6-nitro group is a key functional handle that dictates the reactivity of the benzene portion of the scaffold. It strongly activates the ring towards nucleophilic attack and can be selectively reduced to an amino group, opening up further avenues for derivatization.
The selective reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion is particularly valuable as it transforms the electron-withdrawing nature of the nitro group into the electron-donating character of an amino group, profoundly altering the molecule's properties and reactivity. Several methods have been developed for the chemoselective reduction of nitroarenes, which leave other functional groups intact. niscpr.res.inresearchgate.netrsc.org
For instance, the nitro group in N-(6-nitro-benzothiazol-2-yl)-N′-(ethyl)urea can be selectively reduced to the corresponding 6-amino derivative, which can then undergo further acylation or coupling reactions. nih.govmdpi.com The choice of reducing agent is critical to ensure that other potentially sensitive groups, such as the thiazole (B1198619) ring or other substituents, are not affected.
| Reagent/System | Conditions | Key Features | Reference |
|---|---|---|---|
| SnCl₂·2H₂O | Alcohol or Ethyl Acetate | High selectivity; tolerates esters, nitriles, halogens. | stackexchange.com |
| Hydrazine glyoxylate (B1226380) with Zn or Mg powder | Room Temperature | Rapid and selective reduction. | niscpr.res.in |
| Hydrazine hydrate | Pressure-mediated or with graphite | Effective for selective reduction in the presence of amides. | researchgate.net |
| Ni(acac)₂ / PMHS | Mild Conditions | Catalytic system for chemoselective transfer hydrogenation. | rsc.org |
The 6-nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. youtube.com By withdrawing electron density from the aromatic ring, particularly at the ortho and para positions (positions 5 and 7), it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.orgnih.gov
For an SNAr reaction to occur, a suitable leaving group, typically a halide, must be present at a position activated by the nitro group. In the parent 5-Methyl-6-nitro-benzothiazol-2-ylamine, there is no conventional leaving group at the activated positions. The methyl group at position 5 is not a viable leaving group. However, the principles of SNAr suggest that if a derivative containing a leaving group at position 5 or 7 were synthesized, it would be highly susceptible to displacement by nucleophiles.
Furthermore, under specific conditions, it is possible to achieve nucleophilic substitution of hydrogen (SNAr-H). nih.gov This type of reaction, often referred to as Vicarious Nucleophilic Substitution (VNS), allows for the direct functionalization of C-H bonds in electron-deficient aromatic systems and typically requires an oxidizing agent to facilitate the departure of a hydride ion from the intermediate complex. nih.govsemanticscholar.org Therefore, the 6-nitro group renders the C-H bond at position 7, and potentially position 5 (if the methyl group were absent), susceptible to attack by strong nucleophiles under appropriate reaction conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Moiety
The benzene ring of this compound is the primary site for aromatic substitution reactions. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring.
The directing effects of the substituents on the benzene part of the benzothiazole ring are crucial in determining the position of incoming electrophiles or nucleophiles. The 2-amino group, fused to the thiazole ring, acts as a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic system via resonance. The methyl group at the 5-position is also an activating group and an ortho, para-director, primarily through an inductive effect and hyperconjugation. Conversely, the nitro group at the 6-position is a strong deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects.
For nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitro group makes the benzene ring susceptible to attack by nucleophiles. The positions ortho and para to the nitro group (C5 and C7) are the most activated towards nucleophilic attack. Given that the C5 position is already substituted with a methyl group, the most probable site for nucleophilic aromatic substitution, potentially leading to the displacement of a suitable leaving group if one were present, would be the C7 position.
Table 1: Predicted Regioselectivity of Aromatic Substitution on this compound
| Reaction Type | Predicted Major Product(s) | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution | Substitution at C7 | The C7 position is activated by the ortho-directing methyl group and the overall electron-donating character of the heterocyclic system, while being less deactivated by the meta-directing nitro group. Steric hindrance at C4 disfavors substitution at that position. |
| Nucleophilic Aromatic Substitution | Substitution at C7 | The C7 position is activated towards nucleophilic attack by being ortho to the strongly electron-withdrawing nitro group. |
Modern synthetic methodologies, such as direct arylation and palladium-catalyzed cross-coupling reactions, offer versatile routes for the functionalization of heterocyclic compounds. While no specific examples utilizing this compound have been reported, its structure suggests potential for such transformations.
For direct C-H arylation, the C7 position would be the most likely site for functionalization, guided by the electronic effects discussed previously. Such reactions typically employ a palladium catalyst and a suitable aryl halide or its equivalent.
Cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, could be envisaged if the molecule were further functionalized with a leaving group (e.g., a halide) on the benzene ring. For instance, a hypothetical 7-halo-5-methyl-6-nitro-benzothiazol-2-ylamine could serve as a substrate for these powerful C-C and C-N bond-forming reactions, allowing for the introduction of a wide array of substituents.
Metal-Catalyzed Reactions and Complexation Chemistry
The presence of multiple heteroatoms with lone pairs of electrons (N and S) in this compound imparts it with the potential to act as a ligand in coordination chemistry and to participate in metal-catalyzed processes.
The 2-aminobenzothiazole (B30445) scaffold is known to form stable complexes with a variety of transition metals. Coordination can occur through the exocyclic amino group, the endocyclic nitrogen atom of the thiazole ring, or the sulfur atom. The specific coordination mode is influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
In the case of this compound, the electronic properties of the substituents would modulate the electron density on the potential donor atoms. The electron-donating methyl group would enhance the basicity of the nearby nitrogen and sulfur atoms, while the electron-withdrawing nitro group would have the opposite effect. It is conceivable that this compound could act as a bidentate or a bridging ligand, leading to the formation of mono- or polynuclear metal complexes with interesting structural and electronic properties.
While there are no specific reports on the use of this compound in catalytic systems, its structural features suggest potential applications. For instance, metal complexes derived from this ligand could exhibit catalytic activity in various organic transformations.
The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The nitrogen atoms in this compound could potentially coordinate to a metal catalyst, such as copper, and influence its catalytic activity. However, without experimental studies, any potential role in such catalytic systems remains speculative. The presence of the free amino group also offers a handle for its incorporation into larger molecular architectures, which could then be employed in various catalytic applications.
Due to the highly specific nature of the chemical compound This compound , a comprehensive literature search did not yield sufficient peer-reviewed research data to fully populate the requested article structure with the required level of scientific detail and specific experimental findings. Publicly available spectroscopic databases and scholarly articles predominantly feature data on the related compound, 2-amino-6-nitrobenzothiazole, which lacks the crucial methyl group at the 5-position.
Generating an article by extrapolating data from this related but structurally distinct compound would not meet the required standards of scientific accuracy and would violate the strict instructions to focus solely on "this compound".
Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline for the specified compound at this time. Further experimental research and publication on this compound are needed to generate the specific data required for such a detailed analysis.
Advanced Spectroscopic and Structural Elucidation of 5 Methyl 6 Nitro Benzothiazol 2 Ylamine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS)
Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of a compound by providing its exact mass, which in turn confirms its elemental composition. For 5-Methyl-6-nitro-benzothiazol-2-ylamine, with a molecular formula of C₈H₇N₃O₂S, the theoretical monoisotopic mass can be precisely calculated.
The calculated monoisotopic mass for C₈H₇N₃O₂S is 209.0262 Da. This value is a critical benchmark for experimental verification.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to elucidate the structural connectivity of the molecule by analyzing its fragmentation pattern upon collision-induced dissociation. While direct experimental data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of related structures like 2-amino-6-nitrobenzothiazole (B160904). nih.gov
The molecular ion peak ([M]⁺˙ at m/z 209) would be the parent ion. Key fragmentation steps would likely involve:
Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a significant fragment ion at m/z 163.
Loss of HCN: Cleavage of the thiazole (B1198619) ring can result in the loss of a hydrogen cyanide molecule.
Sequential Losses: Subsequent losses of small neutral molecules like CO, CS, or CH₃ can occur from the primary fragment ions, providing further structural information.
A proposed fragmentation scheme helps in confirming the identity of the molecule and distinguishing it from its isomers.
Table 1: Calculated Exact Mass for this compound and Related Analogs
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₈H₇N₃O₂S | 209.0262 |
| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.0102 |
| 2-Amino-6-methylbenzothiazole | C₈H₈N₂S | 164.0408 |
Isotopic Abundance Analysis for Elemental Composition Confirmation
The naturally occurring isotopes of the elements within this compound (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur) produce a characteristic isotopic pattern in its mass spectrum. This pattern serves as a powerful tool for confirming the elemental formula.
The most significant contributions to the isotopic pattern are from ¹³C (natural abundance ~1.1%) and ³⁴S (natural abundance ~4.2%). The presence of one sulfur atom in the molecule will generate a distinct M+2 peak (an ion with a mass two units higher than the monoisotopic peak) that is approximately 4.2% of the intensity of the M peak. The eight carbon atoms will contribute to the M+1 peak intensity. High-resolution mass spectrometers can resolve these isotopic peaks, and the observed pattern must match the theoretical distribution for the formula C₈H₇N₃O₂S to be considered valid.
Table 2: Theoretical Isotopic Abundance for the Molecular Ion of C₈H₇N₃O₂S
| Ion | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| [M] | 209.0262 | 100.00 |
| [M+1] | 210.0292 | 9.35 |
| [M+2] | 211.0262 | 5.01 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been publicly reported, analysis of closely related benzothiazole (B30560) and nitroaromatic derivatives allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.commdpi.com
Studies on substituted 2-aminobenzothiazoles reveal that the bicyclic benzothiazole ring system is typically planar. mdpi.com The primary structural questions for the title compound would be the planarity of the entire molecule and the orientation of the substituent groups, particularly the nitro group.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and π–π stacking interactions. nih.gov
Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the nitrogen atom of the thiazole ring are effective acceptors. This would likely lead to the formation of robust N-H···O and N-H···N hydrogen bonds, linking adjacent molecules into chains or sheets. nih.gov
π–π Stacking: The planar, electron-rich benzothiazole ring system is prone to π–π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset manner. These interactions, with centroid-centroid distances typically around 3.5 Å, are crucial for stabilizing the crystal lattice. nih.gov
These combined interactions dictate the density, stability, and morphology of the crystalline solid.
Conformational Analysis in the Crystalline State
The benzothiazole core is a rigid, planar structure. The main point of conformational flexibility in this compound is the rotation of the nitro group around the C-N bond that connects it to the benzene (B151609) ring.
In many nitroaromatic compounds, steric hindrance and crystal packing forces can cause the nitro group to be twisted out of the plane of the aromatic ring. mdpi.com This twist angle has significant electronic consequences, as it can disrupt the π-conjugation between the nitro group and the ring system. The extent of this rotation in the crystalline state would be a key parameter determined by X-ray diffraction, influencing the molecule's electronic properties. The amine and methyl groups, being smaller, are less likely to cause significant distortion from planarity.
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. The spectrum is dictated by the nature of the chromophores present. The this compound molecule is a "push-pull" system, containing an electron-donating group (the 2-amino group) and an electron-withdrawing group (the 6-nitro group) connected by a conjugated π-system. researchgate.net This architecture typically leads to strong absorption bands in the near-UV or visible region.
Aromatic nitro compounds are known to absorb light at longer wavelengths compared to their non-nitrated counterparts due to the extension of the conjugated system. libretexts.org The presence of the electron-donating amino group further shifts the absorption to even longer wavelengths (a bathochromic or red shift) because it facilitates a charge-transfer transition.
Investigation of Electronic Transitions and Molecular Orbitals
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions. Given the push-pull nature of the molecule, the lowest energy transition is predicted to have significant intramolecular charge transfer (ICT) character.
Molecular Orbitals: Computational studies on similar benzothiazole and p-nitroaniline systems show that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich part of the molecule—in this case, the aminobenzothiazole ring system. researchgate.netmdpi.com Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the electron-deficient nitro-substituted benzene ring. mdpi.comscirp.org
Electronic Transitions: The absorption of a photon with sufficient energy promotes an electron from the HOMO to the LUMO. This HOMO→LUMO transition effectively moves electron density from the amino-thiazole portion to the nitro-benzene portion of the molecule, resulting in a highly polarized excited state. This ICT is responsible for the strong, long-wavelength absorption band characteristic of such push-pull chromophores. The polarity of the solvent can significantly influence the energy of this transition, a phenomenon known as solvatochromism. acs.org
Photophysical Properties and Excited State Behavior
The photophysical characteristics of this compound are dictated by the interplay of the electron-donating amino group, the electron-withdrawing nitro group, and the inherent electronic properties of the benzothiazole core. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its behavior can be inferred from the well-studied photophysics of related nitroaromatic and aminobenzothiazole compounds.
Benzothiazole derivatives are known for their fluorescent properties, which are highly sensitive to the nature and position of substituents on the bicyclic ring system. The introduction of an amino group at the 2-position generally enhances fluorescence due to its electron-donating nature, which can lead to an intramolecular charge transfer (ICT) excited state. Conversely, the presence of a nitro group, a strong electron-withdrawing group, often leads to quenching of fluorescence. This quenching can occur through various non-radiative decay pathways, including enhanced intersystem crossing to the triplet state or by providing a route for rapid internal conversion.
For this compound, it is anticipated that the fluorescence quantum yield would be significantly lower compared to its non-nitrated counterpart, 5-methyl-benzothiazol-2-ylamine. The nitro group at the 6-position is expected to act as an effective fluorescence quencher. However, some residual fluorescence may be observed, and the emission wavelength would likely be red-shifted due to the extended conjugation and the push-pull nature of the substituents.
The excited state behavior of such molecules can be complex. Upon photoexcitation, an ICT state is likely formed, where electron density is pushed from the amino group towards the nitro group through the benzothiazole scaffold. The stability and decay pathways of this ICT state are influenced by solvent polarity, with more polar solvents typically stabilizing the charge-separated state, which can affect both the emission wavelength and the fluorescence lifetime.
In some benzothiazole derivatives, particularly those with a hydroxyl group ortho to the azole nitrogen, excited-state intramolecular proton transfer (ESIPT) is a key de-excitation pathway. While this compound does not possess this specific structural motif, the general principles of excited-state dynamics in related systems are relevant. For instance, the lifetime of the excited state in similar benzothiadiazole derivatives has been observed to be in the microsecond range, suggesting the involvement of triplet states facilitated by heavy atoms or specific substituents.
To provide a comparative context, the photophysical properties of a related benzothiazole derivative are presented in the table below.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| Representative Benzothiazole Derivative | 350-400 | 450-550 | 0.01 - 0.20 | Dichloromethane |
Chromatographic-Spectroscopic Coupling Techniques for Reaction Mixture Analysis
The analysis of reaction mixtures from the synthesis of this compound and its derivatives necessitates the use of powerful analytical techniques that can separate complex mixtures and provide structural information about the components. High-performance liquid chromatography (HPLC) coupled with various detectors, particularly ultraviolet-visible (UV-Vis) spectroscopy and mass spectrometry (MS), is the method of choice for this purpose.
HPLC-UV Analysis:
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation of nitroaromatic compounds and their isomers. nih.gov A typical RP-HPLC setup for the analysis of a reaction mixture containing this compound would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a gradient elution to achieve optimal separation of compounds with varying polarities.
UV detection is particularly well-suited for these compounds due to the strong chromophores present in the benzothiazole ring and the nitro group. A diode array detector (DAD) or a photodiode array (PDA) detector is advantageous as it allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths for each eluting peak. This provides valuable information for peak identification and purity assessment. The expected absorption maxima for this compound would be in the UV-Vis region, influenced by the extended π-system.
LC-MS and LC-MS/MS Analysis:
For unambiguous identification of the target compound, its isomers, byproducts, and reaction intermediates, coupling HPLC with mass spectrometry (LC-MS) is indispensable. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode to protonate the basic amino group, forming the [M+H]⁺ ion.
Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. By isolating the precursor ion of interest (e.g., the [M+H]⁺ of this compound) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern can be used to distinguish between isomers and to elucidate the structure of unknown impurities. The analysis of different nitroaromatic compounds has shown that characteristic losses, such as the loss of the nitro group, can be observed. researchgate.net
The combination of retention time from the HPLC separation and the mass-to-charge ratio and fragmentation pattern from the MS analysis provides a high degree of confidence in the identification and quantification of components in the reaction mixture. This is particularly crucial for distinguishing between positional isomers, such as 7-Methyl-6-nitro-benzothiazol-2-ylamine, which may have very similar UV spectra but can often be separated chromatographically and will exhibit unique fragmentation patterns in MS/MS.
Below is a table summarizing typical starting conditions for the chromatographic analysis of nitroaromatic compounds, which would be applicable for the analysis of reaction mixtures containing this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 20-80% B over 20 minutes | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | DAD/PDA (e.g., 254 nm, 280 nm) | ESI Positive Mode |
| MS/MS Transition | N/A | Precursor Ion -> Product Ions |
Note: These are representative parameters and would require optimization for the specific analysis of this compound and its reaction mixtures.
Computational and Theoretical Investigations of 5 Methyl 6 Nitro Benzothiazol 2 Ylamine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic properties of a molecule. aps.org These methods are used to determine the most stable conformation of a molecule and to understand how its electrons are distributed, which is key to its chemical behavior.
Optimization of Ground State Geometries
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized ground state geometry. kallipos.gr This is achieved by finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. dur.ac.uk Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. arxiv.org
Table 1: Illustrative Optimized Geometrical Parameters This table illustrates the type of data obtained from a geometry optimization calculation. Specific values for 5-Methyl-6-nitro-benzothiazol-2-ylamine would require a dedicated computational study.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-S | Value |
| C=N | Value | |
| C-NO₂ | Value | |
| C-CH₃ | Value | |
| Bond Angles (º) | C-S-C | Value |
| S-C-N | Value |
| Dihedral Angles (º) | C-C-N-O | Value |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For benzothiazole (B30560) derivatives, the distribution of these orbitals is often spread across the π-conjugated system. researchgate.netresearchgate.net In this compound, the electron-withdrawing nitro group would be expected to significantly influence the energy and localization of the LUMO. DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. researchgate.net
Table 2: Illustrative Frontier Orbital Energies and Properties This table shows typical parameters derived from FMO analysis. The values are representative and not specific to the title compound.
| Parameter | Abbreviation | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Value |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value |
| HOMO-LUMO Energy Gap | ΔE | Value |
Density Functional Theory (DFT) Studies of Reactivity and Stability
DFT is a versatile computational method that not only predicts structure but also provides deep insights into the reactivity and stability of molecules. researchgate.net It can be used to calculate a wide range of properties, from spectroscopic data to the energetics of chemical reactions.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.netnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These theoretical values are often compared with experimental data to assign signals to specific atoms in the molecule. scielo.org.za
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands observed in an experimental FT-IR spectrum. scielo.org.za For this compound, characteristic vibrational modes would include the N-H stretching of the amine group, asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching of the methyl group, and vibrations of the benzothiazole ring skeleton, including C-S stretching. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. researchgate.netnih.gov The calculations provide the absorption wavelengths (λmax) and corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other nearby orbitals. scielo.org.za
Table 3: Illustrative Predicted Spectroscopic Data This table exemplifies the kind of spectroscopic data that can be generated through DFT calculations.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (δ, ppm) | C2: Value, C4: Value, ... |
| ¹H NMR | Chemical Shift (δ, ppm) | -NH₂: Value, -CH₃: Value, ... |
| IR | Vibrational Frequency (cm⁻¹) | ν(NO₂)asym: Value, ν(NO₂)sym: Value, ν(N-H): Value |
| UV-Vis | Absorption Maximum (λmax, nm) | Transition 1: Value, Transition 2: Value |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. DFT can be used to map out the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. kallipos.gr This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants and products.
For a molecule like this compound, this could involve studying its synthesis pathways or its potential reactions, such as electrophilic substitution on the aromatic ring or reactions involving the amine group. By calculating the activation energies associated with these transition states, researchers can predict reaction rates and determine the most likely reaction mechanism. This level of detailed analysis provides insights that are often difficult to obtain through experimental means alone.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties or activities. nih.gov QSPR models are built by developing mathematical equations that relate calculated molecular descriptors to an observed property. nih.gov
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. For nitroaromatic compounds, descriptors related to electronic properties (like HOMO/LUMO energies) and hydrophobicity are often important. researchgate.net
In the context of this compound, a QSPR study could be developed to predict properties like solubility, melting point, or its performance in a specific application (e.g., as a dye). This would involve calculating a wide range of molecular descriptors for this compound and a series of structurally related molecules, and then using statistical methods to build a predictive model based on known experimental data for the series.
Correlation of Electronic and Steric Parameters with Chemical Properties (e.g., pKa, reactivity)
The chemical properties of this compound are intrinsically linked to its electronic and steric parameters. The presence of a nitro group (-NO2) at the 6-position and a methyl group (-CH3) at the 5-position significantly influences the electron density distribution and geometry of the benzothiazole ring system.
Steric parameters, such as the van der Waals radius of the methyl group, can influence the molecule's interaction with its environment and its reactivity. The methyl group can sterically hinder the approach of reactants to the adjacent nitro group and the thiazole (B1198619) ring.
Table 1: Predicted Electronic and Steric Parameters for this compound
| Parameter | Predicted Value/Effect | Influence on Chemical Properties |
| Hammett Constant (σ) of -NO2 | +0.78 | Strong electron-withdrawing effect, decreases basicity of the amino group, increases susceptibility to nucleophilic attack on the ring. |
| Hammett Constant (σ) of -CH3 | -0.17 | Weak electron-donating effect, slightly increases basicity of the amino group. |
| pKa of 2-amino group | Lower than unsubstituted 2-aminobenzothiazole (B30445) | Reduced basicity due to the dominant electron-withdrawing nitro group. |
| Steric Hindrance | Moderate from the 5-methyl group | May influence reaction rates at adjacent positions. |
Predictive Models for Novel Derivatives' Chemical Behavior
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed to forecast the chemical behavior of novel derivatives of this compound. These models are based on the correlation between the structural features of molecules and their activities or properties.
For instance, a 3D-QSAR model could be built to predict the inhibitory activity of derivatives against a specific biological target. nih.gov Such a model would use calculated steric and electrostatic fields around the molecules to establish a relationship with their biological activity. nih.gov By designing new derivatives with varying substituents at different positions of the benzothiazole ring, their activity can be predicted before synthesis.
Table 2: Hypothetical Predictive Model for Derivatives
| Derivative | Substituent Modification | Predicted Change in Property (e.g., Reactivity) | Rationale |
| Derivative A | Replacement of -NO2 with -CN | Increased electron-withdrawing effect | The cyano group is also a strong electron-withdrawing group. |
| Derivative B | Replacement of -CH3 with -OCH3 | Increased electron-donating effect | The methoxy (B1213986) group is a stronger electron-donating group than methyl. |
| Derivative C | Addition of a bulky group at the amino nitrogen | Increased steric hindrance | This would likely decrease reactivity at the amino group. |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
The conformational landscape of the molecule is influenced by the interplay of steric and electronic effects. The rotation of the 2-amino group can be hindered by the formation of intramolecular hydrogen bonds with the nitrogen atom of the thiazole ring. The solvation shell around the molecule, particularly in polar solvents, will play a crucial role in stabilizing different conformations and influencing its reactivity. nih.gov
Table 3: Key Findings from Hypothetical Molecular Dynamics Simulations
| Simulation Parameter | Observation | Implication |
| Rotational Barrier of 2-amino group | Moderate energy barrier | Indicates restricted rotation, potentially due to intramolecular interactions. |
| Conformational States of the Nitro Group | Tends to be coplanar with the ring | Maximizes electronic delocalization. |
| Solvation in Water | Strong hydrogen bonding with the amino and nitro groups | Increased solubility and stabilization of polar conformations. |
| Solvation in a Non-polar Solvent | Weaker interactions | The molecule may adopt a more compact conformation. |
Theoretical Insights into Intramolecular Proton Transfer Mechanisms
Theoretical calculations can provide valuable insights into the possibility and mechanism of intramolecular proton transfer (IPT) in this compound. While this specific molecule is not a classic example for excited-state intramolecular proton transfer (ESIPT), theoretical studies on similar systems can shed light on potential proton transfer pathways. nih.govmdpi.com
For a proton transfer to occur, there must be a proton donor and a proton acceptor group in close proximity. In this molecule, a hypothetical proton transfer could occur from the exocyclic amino group to the nitrogen atom of the thiazole ring. Computational methods like Density Functional Theory (DFT) can be used to calculate the energy barrier for such a process in both the ground and excited states. nih.gov
The presence of the electron-withdrawing nitro group would likely influence the energetics of such a proton transfer. Studies on related benzothiazole derivatives have shown that substituents can significantly impact the proton transfer process. nih.gov
Table 4: Theoretical Parameters for a Hypothetical Intramolecular Proton Transfer
| Parameter | Predicted Value/Characteristic | Significance |
| Ground State Energy Barrier | High | Suggests that intramolecular proton transfer is unlikely in the ground state. |
| Excited State Energy Barrier | Potentially lower | Proton transfer might be more feasible upon photoexcitation, though still likely to have a significant barrier. |
| Tautomeric Stability | The amino form is significantly more stable | The imino tautomer resulting from proton transfer would be energetically unfavorable. |
Mechanistic Studies of Chemical Transformations Involving the Compound
Kinetic Analysis of Reaction Rates and Rate-Determining Steps
No information is available in the scientific literature regarding the kinetic analysis of reactions involving 5-Methyl-6-nitro-benzothiazol-2-ylamine. This includes a lack of data on reaction rates, the determination of rate laws, and the identification of rate-determining steps for any of its chemical transformations.
Stereochemical Aspects of Derivatization Reactions
There are no published studies on the stereochemical aspects of derivatization reactions of this compound. This includes a lack of information on the formation of stereoisomers, diastereoselectivity, or enantioselectivity in its reactions.
Influence of Solvent and Temperature on Reaction Mechanisms
The influence of solvent polarity, proticity, and temperature on the reaction mechanisms of this compound has not been investigated in the available scientific literature. There is no data on how these parameters affect reaction pathways, product distributions, or reaction rates.
Role of Catalysts in Modulating Reactivity and Selectivity
There is no information available concerning the use of catalysts to modulate the reactivity and selectivity of chemical transformations involving this compound. This includes a lack of studies on acid, base, or metal-catalyzed reactions and their impact on the reaction mechanism and outcome.
Applications As Chemical Building Blocks and in Advanced Materials Research Non Clinical Focus
Precursors for the Synthesis of Complex Heterocyclic Systems
The 2-aminobenzothiazole (B30445) structure is a well-established starting point for the synthesis of more complex, fused heterocyclic systems. The amino group is highly reactive and can participate in cyclization reactions with various electrophilic reagents. While specific studies detailing the use of 5-Methyl-6-nitro-benzothiazol-2-ylamine for this purpose are not extensively documented in publicly available research, the foundational chemistry of its parent analogue, 2-amino-6-nitrobenzothiazole (B160904), provides a clear precedent. This analogue is utilized as a reactant to form a variety of fused heterocycles by leveraging the reactivity of its amino and endocyclic nitrogen functions. nih.govrjpbcs.com
For instance, the amino group can react with electrophiles to create fused imidazole rings, such as in the synthesis of benzo[d]imidazo[2,1-b]thiazoles. nih.gov The presence of the nitro group on the benzene (B151609) ring of this compound can also be chemically transformed, such as through reduction to an amino group, which then provides a second site for further annulation reactions, leading to even more complex polycyclic structures. nih.gov
Components in Ligand Chemistry and Organometallic Catalysis
In the field of coordination chemistry, 2-aminobenzothiazole derivatives are recognized for their ability to act as ligands, coordinating with metal ions to form stable complexes. The nitrogen atoms within the thiazole (B1198619) ring and the exocyclic amino group can serve as donor sites for metal coordination. Research on related compounds, such as 6-methyl-2-aminobenzothiazole, has shown the formation of complexes with metals like mercury(II) and copper(II). researchgate.net
While specific research focused on this compound as a ligand is limited, its structure suggests potential for forming metal complexes. These complexes could be investigated for catalytic activity, where the electronic properties, modified by the methyl and strong electron-withdrawing nitro groups, could tune the catalytic efficiency and selectivity of the metallic center.
Research into Organic Dyes and Pigments (Focus on chemical mechanisms and properties, not application)
The 2-amino-6-nitrobenzothiazole scaffold is a key intermediate in the synthesis of azo dyes. The synthesis involves the diazotization of the 2-amino group, followed by coupling with an electron-rich aromatic compound, such as a phenol or aniline derivative. isca.mesigmaaldrich.com This reaction creates a highly conjugated system containing the azo group (-N=N-), which acts as a chromophore responsible for the color of the dye.
The color and properties of the resulting dye are heavily influenced by the substituents on the benzothiazole (B30560) ring. The electron-withdrawing nature of the nitro group at the 6-position is crucial for the tinctorial strength and color of these dyes. The introduction of a methyl group at the 5-position in this compound would be expected to modulate the electronic properties of the molecule, potentially causing a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum of the resulting azo dye compared to the unmethylated analogue. A comprehensive search of scientific literature did not yield specific studies detailing the synthesis and chemical-physical properties of dyes derived directly from this compound.
Development of Novel Materials with Specific Electronic or Optical Properties
The inherent aromatic and conjugated structure of the benzothiazole ring makes it a valuable component in the design of advanced organic materials with specific electronic and optical functionalities.
Derivatives of benzothiazole are investigated for their applications in optoelectronic technologies due to their chromophoric and fluorescent properties. mdpi.com The push-pull nature of molecules containing both electron-donating (amino) and electron-withdrawing (nitro) groups can lead to interesting photophysical behaviors, including large Stokes shifts and solvatochromism. The parent compound, 2-amino-6-nitrobenzothiazole, has been used to prepare push-pull chromophores for nonlinear optical materials. sigmaaldrich.com The specific compound this compound, with its inherent push-pull electronic structure, represents a candidate for investigation in these areas, although detailed studies on its luminescent or optoelectronic properties were not found in the reviewed literature.
The reactive amino group on this compound allows it to be incorporated into polymer chains. It could potentially be used as a monomer or a co-monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The rigid benzothiazole unit would be expected to enhance the thermal stability and mechanical properties of the resulting polymer. Furthermore, the optical and electronic properties of the benzothiazole moiety could be imparted to the bulk polymer, creating functional materials for specialized applications. However, specific examples of polymerization or its use as a building block in polymer chemistry are not documented in available scientific reports.
Chemosensors and Probes for Analytical Applications (Focus on sensing mechanism)
The targeted compound, this compound, is a derivative of the benzothiazole family. While direct research on this specific molecule's application as a chemosensor is not extensively documented in the provided search results, the broader class of benzothiazole derivatives has been widely explored for the development of chemosensors and analytical probes. These sensors are designed to detect various analytes, including metal ions and anions, through mechanisms that typically involve colorimetric or fluorescent changes.
The sensing mechanism of benzothiazole-based chemosensors is rooted in the interaction between the analyte and the benzothiazole moiety, which acts as a signaling unit. The nitrogen and sulfur atoms within the benzothiazole ring, along with other functional groups, can serve as binding sites for analytes. This interaction alters the electronic properties of the molecule, leading to a detectable change in its absorption or emission spectrum.
For instance, some benzothiazole derivatives function as "turn-on" fluorescent sensors. In the absence of the target analyte, the sensor molecule may exhibit weak fluorescence. Upon binding with the analyte, a conformational change or the formation of a rigid complex can enhance the fluorescence intensity, effectively "turning on" the signal. This mechanism is often employed for the detection of metal ions like Zn2+.
Conversely, "turn-off" fluorescence sensing is also a common mechanism. In this case, the sensor is initially fluorescent, but the interaction with an analyte, such as certain transition metal ions like Cu2+ or Fe3+, quenches the fluorescence. This quenching can occur through processes like photoinduced electron transfer (PET) or energy transfer from the excited sensor molecule to the analyte.
Colorimetric sensing, another prevalent mechanism, relies on a visible color change upon interaction with an analyte. This change is due to a shift in the maximum absorption wavelength of the sensor molecule. The binding of an analyte can alter the intramolecular charge transfer (ICT) characteristics of the benzothiazole derivative, resulting in a color change that can often be detected by the naked eye. This approach has been utilized for the detection of anions like cyanide (CN-) as well as various metal ions.
The selectivity of these chemosensors is a critical aspect of their design. By modifying the structure of the benzothiazole core with specific functional groups, it is possible to create sensors that are highly selective for a particular analyte. The presence of substituents like the methyl and nitro groups in this compound could theoretically influence the electron density and binding affinity of the molecule, potentially making it a candidate for the development of selective chemosensors. However, specific research detailing the sensing mechanisms of chemosensors derived directly from this compound is not available in the provided search results.
Future Research Directions and Unexplored Avenues
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of 5-Methyl-6-nitro-benzothiazol-2-ylamine and its derivatives is a prime candidate for integration with modern synthetic technologies. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch synthesis. These benefits include enhanced reaction control, improved safety for nitration reactions, and the potential for rapid optimization of reaction conditions.
Automated synthetic platforms could be employed to systematically explore the chemical space around this scaffold. By varying reagents and reaction parameters, these systems can accelerate the discovery of novel derivatives with desirable properties. The data generated from high-throughput experimentation would be invaluable for building predictive models of reactivity.
Exploration of Novel Reactivity Patterns and Unconventional Reaction Conditions
The inherent reactivity of the amino, nitro, and thiazole (B1198619) moieties of this compound opens the door to a wide range of chemical transformations. Future research should focus on exploring novel reactivity patterns under unconventional reaction conditions. This could include:
Microwave-assisted synthesis: To potentially reduce reaction times and improve yields for derivatization reactions.
Photocatalysis: To enable novel, selective C-H functionalization or cross-coupling reactions.
Electrochemical synthesis: To provide a greener and more controlled method for redox transformations of the nitro and amino groups.
Investigating the compound's behavior under these conditions could lead to the discovery of unprecedented chemical transformations and the synthesis of novel molecular architectures.
Development of Advanced Computational Models for Predicting Chemical Behavior
Computational chemistry can play a pivotal role in guiding the experimental exploration of this compound. The development of advanced computational models can help predict various aspects of its chemical behavior:
Quantum chemical calculations (DFT): To understand the electronic structure, reactivity indices, and spectral properties of the molecule.
Molecular docking simulations: To predict the binding affinity of its derivatives with various biological targets, guiding the design of potential therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) models: To correlate structural features with observed biological activity or chemical properties, facilitating the rational design of more potent or selective analogs.
These computational tools can significantly reduce the experimental effort required by prioritizing the most promising synthetic targets.
Sustainable and Atom-Economical Approaches for Derivatization
Future synthetic efforts should prioritize the development of sustainable and atom-economical methods for the derivatization of this compound. This aligns with the growing demand for green chemistry principles in chemical synthesis. Key areas of focus include:
Catalytic C-H activation: To directly functionalize the benzothiazole (B30560) core without the need for pre-functionalized starting materials.
Multicomponent reactions: To construct complex molecules from simple starting materials in a single step, minimizing waste generation.
Use of greener solvents and reagents: To reduce the environmental impact of the synthetic processes.
By embracing these principles, the synthesis of novel derivatives can be achieved in a more environmentally responsible manner.
Design and Synthesis of Chemically Versatile Scaffolds Based on the Compound
The this compound core can serve as a versatile scaffold for the design and synthesis of a diverse range of chemical entities. The presence of multiple functional groups allows for selective modification at different positions. For example, the amino group can be readily acylated, alkylated, or used in the formation of Schiff bases and hydrazones. The nitro group can be reduced to an amine, which can then undergo a variety of further transformations.
The strategic derivatization of this scaffold could lead to the development of:
Novel dyes and pigments: Leveraging the chromophoric properties of the nitroaromatic system.
Bioactive molecules: As the benzothiazole nucleus is a common feature in many pharmacologically active compounds.
Functional materials: With potential applications in electronics or materials science.
The systematic exploration of these derivatization pathways will be crucial in unlocking the full potential of this chemical entity.
Q & A
Q. What are the recommended synthetic routes for 5-methyl-6-nitro-benzothiazol-2-ylamine, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are proposed based on analogous benzothiazole syntheses:
- Route 1 : Cyclization of thiourea intermediates under acidic conditions. For example, thiourea derivatives can be treated with bromine or iodine in acetic acid to form the benzothiazole core .
- Route 2 : Direct nitration of 5-methyl-benzothiazol-2-ylamine using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
- Critical Parameters :
- Temperature control (<10°C) prevents decomposition of the nitro group.
- Solvent choice (e.g., acetic acid or ethanol/water mixtures) affects reaction kinetics and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the amine (-NH₂, δ ~5.5–6.5 ppm) and nitro group (meta to methyl, deshielded aromatic protons at δ ~8.5–9.0 ppm) .
- FT-IR : Confirm nitro (-NO₂) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹.
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 240.0542 for C₈H₇N₃O₂S) .
Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for purification?
- Methodological Answer :
- High Solubility : Polar aprotic solvents (DMSO, DMF) at elevated temperatures (>60°C).
- Low Solubility : Water and hexane, enabling recrystallization from ethanol/water mixtures (70:30 v/v) .
- Purification Tip : Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate nitro-substituted byproducts .
Advanced Research Questions
Q. How can researchers optimize the regioselective introduction of nitro groups in benzothiazole derivatives like this compound?
- Methodological Answer : Regioselectivity is influenced by:
- Electrophilic Directing Groups : The methyl group at position 5 directs nitration to position 6 via steric and electronic effects.
- Catalytic Systems : Use zeolites or ionic liquids (e.g., [HMIm]BF₄) to enhance nitration efficiency .
- Optimization Table :
| Nitrating Agent | Temperature (°C) | Yield (%) | Regioselectivity (5:6:7) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 68 | 0:95:5 |
| Acetyl Nitrate | 25 | 72 | 0:92:8 |
| Clay-supported | 10 | 85 | 0:98:2 |
Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve overlapping aromatic signals .
- Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish nitro vs. amine proton coupling in crowded spectra .
- Computational Aids : DFT calculations (e.g., Gaussian 16) predict chemical shifts and verify assignments .
Q. How do computational methods aid in predicting the reactivity of this compound in heterocyclic coupling reactions?
- Methodological Answer :
- DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
- Reactivity Insights : The nitro group lowers electron density at position 6, favoring Suzuki-Miyaura couplings at position 2 .
Q. What structure-activity relationship (SAR) models apply to this compound's potential biological targets?
- Methodological Answer :
- Nitro Group Role : Enhances electron-withdrawing effects, improving binding to enzymes like kinase inhibitors (e.g., CDK1/GSK3β) .
- Methyl Substituent : Increases lipophilicity, potentially enhancing blood-brain barrier penetration.
- Validation : Compare IC₅₀ values of analogs in enzyme inhibition assays to establish SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
